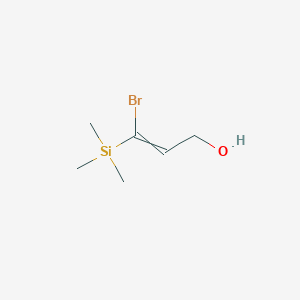acetate CAS No. 80350-86-3](/img/structure/B14423951.png)
Ethyl [2-(1H-benzimidazol-2-yl)hydrazinylidene](chloro)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1H-benzimidazol-2-yl)hydrazinylideneacetate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1H-benzimidazol-2-yl)hydrazinylideneacetate typically involves the reaction of benzimidazole derivatives with hydrazine and chloroacetic acid. One common method includes the condensation of 2-chloromethylbenzimidazole with ethyl hydrazinoacetate in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions in an ethanol solvent to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(1H-benzimidazol-2-yl)hydrazinylideneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of ethyl [2-(1H-benzimidazol-2-yl)hydrazinylidene]acetate.
Substitution: Formation of ethyl 2-(1H-benzimidazol-2-yl)hydrazinylideneacetate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1H-benzimidazol-2-yl)hydrazinylideneacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(1H-benzimidazol-2-yl)hydrazinylideneacetate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-benzimidazol-2-yl)acetonitrile
- Ethyl 2-(1H-benzimidazol-2-yl)acetate
- 2-(1H-benzimidazol-2-yl)ethanol
Uniqueness
Ethyl 2-(1H-benzimidazol-2-yl)hydrazinylideneacetate stands out due to its unique hydrazinylidene and chloroacetate functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
80350-86-3 |
|---|---|
Molekularformel |
C11H11ClN4O2 |
Molekulargewicht |
266.68 g/mol |
IUPAC-Name |
ethyl 2-(1H-benzimidazol-2-ylhydrazinylidene)-2-chloroacetate |
InChI |
InChI=1S/C11H11ClN4O2/c1-2-18-10(17)9(12)15-16-11-13-7-5-3-4-6-8(7)14-11/h3-6H,2H2,1H3,(H2,13,14,16) |
InChI-Schlüssel |
XEYOLILUPSLMCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NNC1=NC2=CC=CC=C2N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14423868.png)
![2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B14423871.png)








![3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14423929.png)



